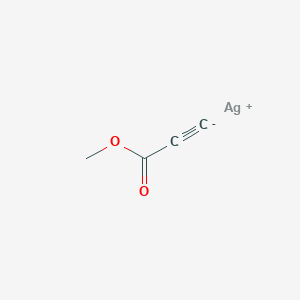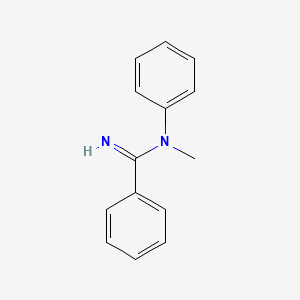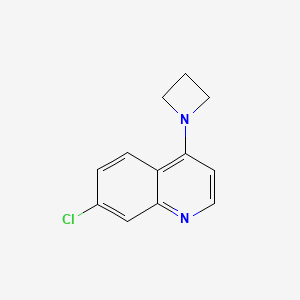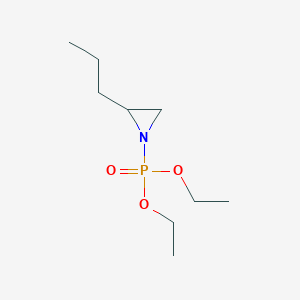
Diethyl (2-propylaziridin-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-propylaziridin-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a propyl-substituted aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-propylaziridin-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aziridine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aziridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2-propylaziridin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products:
Oxidation: Phosphonate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
Diethyl (2-propylaziridin-1-yl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (2-propylaziridin-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . Additionally, the aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function .
Comparación Con Compuestos Similares
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Diethyl (2-methylaziridin-1-yl)phosphonate: A closely related compound with a methyl group instead of a propyl group on the aziridine ring.
Diethyl (2-ethylaziridin-1-yl)phosphonate: Another similar compound with an ethyl group on the aziridine ring.
Uniqueness: Diethyl (2-propylaziridin-1-yl)phosphonate is unique due to the presence of the propyl-substituted aziridine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in both synthetic and medicinal chemistry .
Propiedades
Número CAS |
57041-04-0 |
|---|---|
Fórmula molecular |
C9H20NO3P |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-propylaziridine |
InChI |
InChI=1S/C9H20NO3P/c1-4-7-9-8-10(9)14(11,12-5-2)13-6-3/h9H,4-8H2,1-3H3 |
Clave InChI |
WRXVWPGPYLQEPO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CN1P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



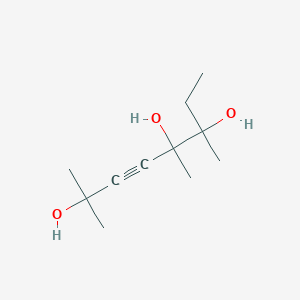
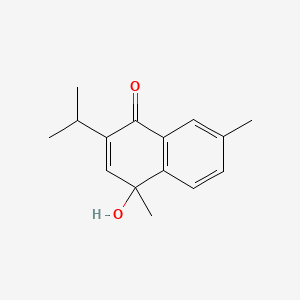

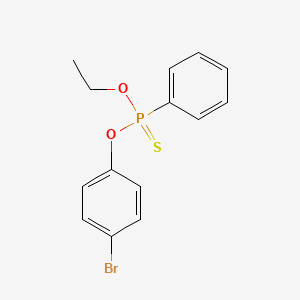
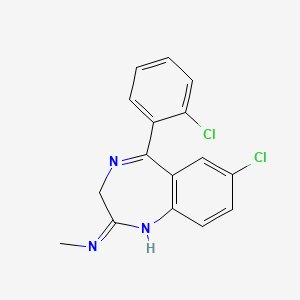
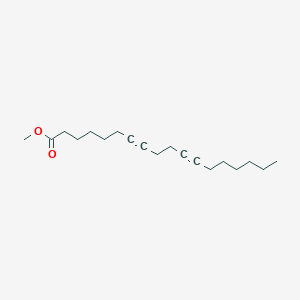
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
